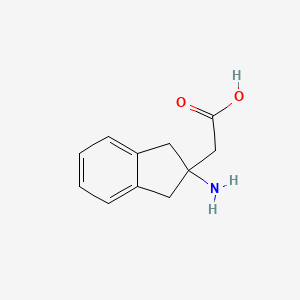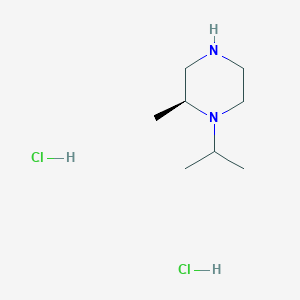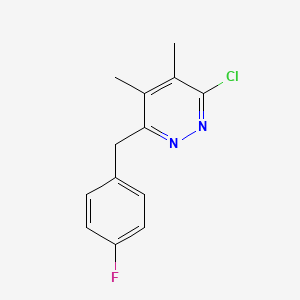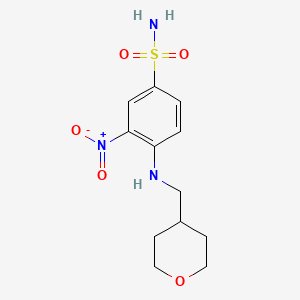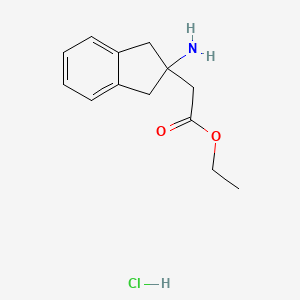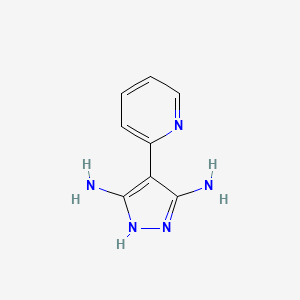
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine
説明
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine (4-PPD) is a heterocyclic amine that has been used in a wide range of scientific research applications, including in the fields of biochemistry and physiology. 4-PPD has been used as a model compound for studies of the mechanisms of action of various enzymes and as a substrate for the synthesis of other compounds. 4-PPD has also been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
科学的研究の応用
Proton Transfer Studies
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine and its derivatives have been studied for their unique proton transfer properties. Research conducted by Vetokhina et al. (2012) reveals that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are critical for understanding photochemical and photophysical behaviors in various scientific applications (Vetokhina et al., 2012).
Coordination Chemistry and Luminescence
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This research underscores the versatility of these compounds in coordination chemistry and their potential applications in sensing and material science (Halcrow, 2005).
OLED Applications
The application in organic light emitting diodes (OLEDs) has been explored, as shown in the study by Huang et al. (2013). They synthesized Pt(II) complexes with pyrazole chelates and examined their photophysical properties, revealing their potential in mechanoluminescent OLEDs with high efficiency and stable chromaticity. This research contributes to the development of advanced lighting and display technologies (Huang et al., 2013).
Antimicrobial Applications
Prakash et al. (2011) explored the antimicrobial applications of these compounds. They synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing potent antimicrobial properties. This work suggests potential for the development of new antimicrobial agents and contributes to the field of medicinal chemistry (Prakash et al., 2011).
特性
IUPAC Name |
4-pyridin-2-yl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-6(8(10)13-12-7)5-3-1-2-4-11-5/h1-4H,(H5,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAADEZAEYBHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
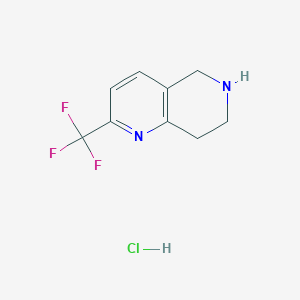
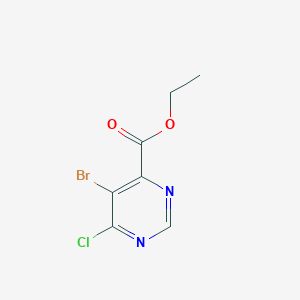


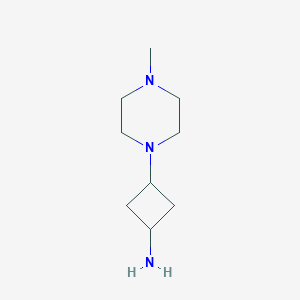
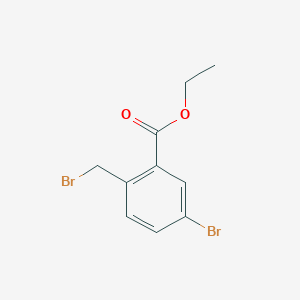
![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)

